molecular formula C25H43NO3 B12299492 11-(Dimethylamino)-2-ethoxy-3-hydroxypregnan-20-one

11-(Dimethylamino)-2-ethoxy-3-hydroxypregnan-20-one

Cat. No.: B12299492
M. Wt: 405.6 g/mol
InChI Key: NCGLTZSBTFVVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Minaxolone is a neuroactive steroid that was developed as a general anesthetic. It is known for its positive allosteric modulation of the gamma-aminobutyric acid type A receptor and glycine receptor. Despite its promising anesthetic properties, Minaxolone was withdrawn before registration due to toxicity observed with long-term administration in rats .

Preparation Methods

Minaxolone can be synthesized through a series of chemical reactions involving the introduction of specific functional groups to a steroid backbone. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Minaxolone undergoes various chemical reactions, including:

Scientific Research Applications

Minaxolone has been studied extensively for its anesthetic properties. Its applications include:

    Chemistry: Used as a model compound to study steroidal anesthetics and their interactions with receptors.

    Biology: Investigated for its effects on gamma-aminobutyric acid type A and glycine receptors.

    Medicine: Explored as a potential anesthetic agent, although it was not marketed due to toxicity concerns.

Mechanism of Action

Minaxolone exerts its effects by modulating the activity of gamma-aminobutyric acid type A and glycine receptors. It enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedation and anesthesia. The molecular targets include specific binding sites on the gamma-aminobutyric acid type A receptor, distinct from those of benzodiazepines .

Comparison with Similar Compounds

Minaxolone is compared with other neuroactive steroids such as:

Minaxolone’s uniqueness lies in its specific functional groups and their effects on receptor modulation, making it a valuable compound for research despite its withdrawal from clinical use.

Properties

Molecular Formula

C25H43NO3

Molecular Weight

405.6 g/mol

IUPAC Name

1-[11-(dimethylamino)-2-ethoxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C25H43NO3/c1-7-29-22-14-24(3)16(12-21(22)28)8-9-17-19-11-10-18(15(2)27)25(19,4)13-20(23(17)24)26(5)6/h16-23,28H,7-14H2,1-6H3

InChI Key

NCGLTZSBTFVVAW-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C

Origin of Product

United States

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